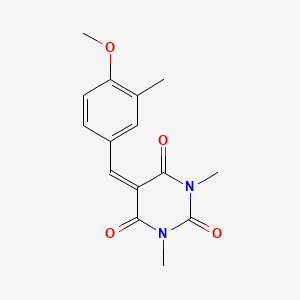![molecular formula C14H22N2O3S2 B4987651 N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was initially developed as a kinase inhibitor, targeting several protein kinases that are involved in tumor growth and angiogenesis.
Mecanismo De Acción
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 inhibits several protein kinases involved in tumor growth and angiogenesis, including Raf kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 can block the signaling pathways that promote tumor growth and angiogenesis. It can also induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis in cancer cells by activating the caspase cascade. It can also inhibit the proliferation of cancer cells by blocking the cell cycle at various stages. In addition, it can inhibit angiogenesis by blocking the signaling pathways that promote the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its specificity for several protein kinases involved in tumor growth and angiogenesis. It is also relatively easy to synthesize and purify. However, it also has several limitations, including its potential toxicity and off-target effects. It may also have limited efficacy in some types of cancer.
Direcciones Futuras
There are several future directions for the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006. One direction is the development of new derivatives and analogs of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 that have improved efficacy and reduced toxicity. Another direction is the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 in combination with other drugs or therapies, such as immunotherapy or radiation therapy. Finally, the study of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 in other types of cancer and in preclinical models is an important direction for future research.
Métodos De Síntesis
The synthesis of N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylthiol to form 4-chloro-3-nitrobenzothiol, which is then reacted with 2-bromoethylamine hydrobromide to form 2-(tert-butylthio)ethylamine. This intermediate is then reacted with 4-[(methylsulfonyl)amino]benzoyl chloride to form N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several protein kinases involved in tumor growth and angiogenesis, including Raf kinases, VEGFR-2, and PDGFR-β. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It is also being studied for its potential use in other types of cancer, including melanoma, non-small cell lung cancer, and thyroid cancer.
Propiedades
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-14(2,3)20-10-9-15-13(17)11-5-7-12(8-6-11)16-21(4,18)19/h5-8,16H,9-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHSGBBGVVSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)

![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)

![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)


